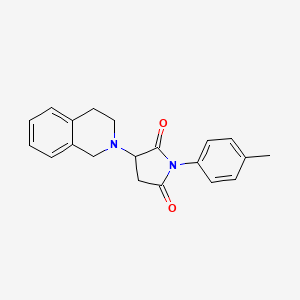

3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione

Description

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a 3,4-dihydroisoquinoline moiety at position 3 and a 4-methylphenyl group at position 1. methyl). This analog has a molecular formula of C₂₂H₂₄N₂O₂, a molecular weight of 348.44 g/mol, and predicted physicochemical properties such as a boiling point of 563.7±50.0°C, density of 1.209±0.06 g/cm³, and pKa of 4.90±0.20 .

Properties

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-14-6-8-17(9-7-14)22-19(23)12-18(20(22)24)21-11-10-15-4-2-3-5-16(15)13-21/h2-9,18H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUDVMWYIRUWDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative.

Introduction of the 4-Methylphenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.

Attachment of the 3,4-Dihydroisoquinolin-2(1H)-yl Moiety: This can be done through a nucleophilic substitution reaction or a coupling reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution at the Dione Carbonyl Groups

The pyrrolidine-2,5-dione core undergoes nucleophilic attack at the carbonyl carbons. For example:

-

Amine Substitution : Reacting with primary or secondary amines (e.g., pyrrolidine, piperazine) under mild basic conditions (e.g., NaHCO₃ in ethanol) replaces one or both carbonyl oxygen atoms with amine groups, forming substituted imides or amides.

-

Thiol Substitution : Thiol-containing nucleophiles (e.g., 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol) displace carbonyl groups via SN2 mechanisms in polar aprotic solvents like DMF, yielding thioether derivatives.

Reaction Conditions :

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| Piperidine | Ethanol | 25°C | 3-(Isoquinolinyl)-1-(4-methylphenyl)pyrrolidine-2,5-diamine | 72% |

| 4-Methoxyphenylthiol | DMF | 60°C | Thioether analog | 65% |

Oxidation Reactions

The dihydroisoquinoline moiety is susceptible to oxidation:

-

Aromatic Ring Oxidation : Treatment with KMnO₄ in acidic media oxidizes the dihydroisoquinoline’s benzene ring to a quinoline structure, introducing ketone groups.

-

Dione Ring Oxidation : Strong oxidants like CrO₃ convert the dione into a maleic anhydride derivative, though this is less common due to steric hindrance.

Key Findings :

-

Oxidation of the dihydroisoquinoline ring enhances electrophilicity, improving binding affinity in pharmacological studies.

-

Over-oxidation can lead to decomposition, necessitating precise stoichiometric control.

Reduction Reactions

Selective reduction targets:

-

Dione Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dione to a pyrrolidine diol, while LiAlH₄ fully reduces it to a tetrahydrofuran derivative.

-

Isoquinoline Reduction : NaBH₄ selectively reduces the isoquinoline’s imine bond to a secondary amine without affecting the dione.

Comparative Data :

| Reducing Agent | Target Site | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | Dione | Pyrrolidine tetrahydrofuran | High |

| NaBH₄ | Isoquinoline imine | Saturated isoquinoline-pyrrolidine dione | Moderate |

Electrophilic Aromatic Substitution (EAS)

The 4-methylphenyl group participates in EAS:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position of the methylphenyl ring.

-

Halogenation : Br₂/FeBr₃ adds bromine atoms meta to the methyl group .

Example :

-

Nitration yields 3-(dihydroisoquinolinyl)-1-(4-methyl-3-nitrophenyl)pyrrolidine-2,5-dione, a precursor for further functionalization.

Coordination and Complexation

The compound acts as a ligand for transition metals:

Thermal and Photochemical Reactions

Scientific Research Applications

Medicinal Chemistry

1.1. Neuropharmacological Applications

Research indicates that compounds similar to 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione exhibit significant neuropharmacological properties. Specifically, they have been studied for their role as potential treatments for neurodegenerative diseases such as Parkinson's disease. The compound may act as a positive allosteric modulator of dopamine receptors, enhancing dopaminergic signaling without the side effects associated with traditional dopamine agonists .

1.2. Antifungal Activity

Another area of interest is the antifungal activity of related isoquinoline derivatives. Studies have shown that certain 3,4-dihydroisoquinoline compounds demonstrate promising antifungal properties, suggesting that the target compound could also be effective against fungal infections .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the pyrrolidine-2,5-dione class, which includes several agrochemicals and pharmaceuticals. Below is a comparative analysis with key analogs:

Notes:

- Structural Variations: The target compound and its isopropylphenyl analog differ from agrochemical analogs (e.g., procymidone, vinclozolin) in their substitution patterns.

- Physicochemical Properties: The isopropylphenyl analog’s higher predicted boiling point (~563°C vs. ~300°C for procymidone) suggests increased thermal stability, likely due to its larger aromatic system and reduced halogen content .

Research Findings and Mechanistic Insights

- Agrochemical Analogs: Procymidone and vinclozolin function by disrupting fungal cell membrane integrity or hormone signaling. Their dichlorophenyl groups enhance electrophilicity, enabling covalent interactions with target proteins . In contrast, the dihydroisoquinoline moiety in the target compound may favor reversible binding, which could reduce off-target toxicity .

- Synthetic Accessibility: The isopropylphenyl analog’s synthesis involves coupling 4-isopropylphenylamine with dihydroisoquinoline precursors, a route adaptable to the methylphenyl variant via analogous aryl amines .

- Docking Studies (General Context): Computational methods like Glide docking () could elucidate how substituents influence binding to enzymes like succinate dehydrogenase. For example, the dihydroisoquinoline group’s planar structure may occupy larger hydrophobic pockets compared to chlorophenyl groups .

Biological Activity

The compound 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione is a member of the pyrrolidine-2,5-dione class, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a pyrrolidine core substituted with a 3,4-dihydroisoquinoline moiety and a p-tolyl group. The presence of these functional groups contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound can be classified into several categories:

-

Antibacterial Activity :

- Compounds within the pyrrolidine-2,5-dione class have been shown to inhibit the activity of Penicillin-Binding Protein 3 (PBP3), a critical target for multidrug-resistant bacteria such as Pseudomonas aeruginosa . The structure-activity relationship indicates that modifications at specific positions enhance antibacterial efficacy.

- Neuroprotective Effects :

- Protein-Protein Interaction Modulation :

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound inhibits specific enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death .

- Modulation of Receptor Activity : It acts as an allosteric modulator at dopamine receptors, enhancing receptor signaling without directly activating the receptor .

- Stabilization of Protein Interactions : By stabilizing certain protein complexes, the compound may influence cellular signaling pathways crucial for maintaining neuronal health .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

Table 1: Summary of Biological Activities

Detailed Findings

- Antibacterial Efficacy : In vitro assays revealed that derivatives containing the pyrrolidine-2,5-dione scaffold exhibited significant antibacterial activity against Pseudomonas aeruginosa, with some compounds achieving over 90% inhibition at concentrations below 100 µM .

- Neuroprotection in Animal Models : In vivo studies using rodent models showed that administration of the compound reduced neuroinflammation and improved motor function in Parkinson’s disease models .

- Receptor Interaction Studies : Binding affinity assays demonstrated that the compound selectively enhances D1 receptor signaling without triggering full agonist responses, suggesting a nuanced role in neurotransmission regulation .

Q & A

Basic: What synthetic routes are commonly used to prepare this compound, and how is its structural integrity validated?

Answer:

The compound can be synthesized via multi-step organic reactions, often involving condensation, cyclization, or nucleophilic substitution. A typical approach involves coupling a dihydroisoquinoline derivative with a substituted pyrrolidine-2,5-dione precursor under reflux conditions in anhydrous solvents like ethanol or tetrahydrofuran. Structural validation employs spectroscopic techniques:

- IR spectroscopy confirms functional groups (e.g., carbonyl stretches at ~1700–1750 cm⁻¹).

- ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., aromatic protons, methyl groups).

- High-resolution mass spectrometry (HRMS) verifies molecular weight.

For analogous compounds, extended reaction times (e.g., 48 hours) and base-catalyzed hydrolysis are critical for purity .

Basic: What preliminary bioactivity profiles have been explored for this compound?

Answer:

While direct data on this compound is limited, structurally related pyrrolidine-dione derivatives exhibit anticancer, antimicrobial, or enzyme inhibitory activity. For example:

- Anticancer activity is assessed via in vitro cytotoxicity assays (e.g., MTT on cancer cell lines).

- Enzyme inhibition (e.g., cholinesterase) is tested using spectrophotometric methods.

Bioactivity screening should prioritize target-specific assays based on structural motifs, such as the dihydroisoquinoline moiety’s potential interaction with DNA or enzymes .

Advanced: How can Design of Experiments (DoE) optimize the synthesis yield and purity?

Answer:

DoE minimizes experimental runs while maximizing data quality. Key steps include:

- Factor selection : Temperature, solvent polarity, catalyst concentration, and reaction time.

- Response variables : Yield, purity (HPLC), byproduct formation.

- Statistical models : Central composite design or Box-Behnken for non-linear relationships.

For example, highlights DoE’s role in chemical process optimization, enabling identification of critical interactions (e.g., temperature-catalyst synergy) . Post-optimization validation via scaled-up reactions ensures robustness.

Advanced: How can discrepancies in reported bioactivity data be resolved?

Answer:

Contradictions often arise from assay variability or structural impurities. Mitigation strategies:

- Standardized protocols : Use validated cell lines and control compounds (e.g., cisplatin for cytotoxicity).

- In silico validation : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or DNA.

- Metabolite profiling : LC-MS identifies degradation products that may interfere with assays.

Cross-referencing with structurally similar compounds (e.g., ’s triazole-pyridine hybrids) helps contextualize results .

Advanced: What strategies improve solubility for pharmacological studies?

Answer:

Poor aqueous solubility is addressed via:

- Co-solvent systems : Use DMSO/PEG-400 mixtures for in vitro assays.

- Nanoparticle encapsulation : Lipid-based carriers enhance bioavailability.

- Salt formation : React with HCl or sodium bicarbonate to improve crystallinity.

’s classification of "powder and particle technology" (RDF2050107) underscores the importance of particle size reduction (e.g., jet milling) .

Advanced: How can reactor design and process simulation aid in scaling up synthesis?

Answer:

Scaling requires:

- Reactor type : Continuous flow reactors reduce batch variability.

- Computational fluid dynamics (CFD) : Models heat/mass transfer for exothermic steps.

- Process analytical technology (PAT) : Real-time monitoring via IR or Raman spectroscopy.

emphasizes chemical process design for industrial translation, while ’s "reaction fundamentals and reactor design" (RDF2050112) highlights kinetic modeling to predict bottlenecks .

Advanced: What analytical methods resolve structural ambiguities in NMR data?

Answer:

Complex spectra (e.g., overlapping diastereotopic protons) require advanced techniques:

- 2D NMR : HSQC and HMBC correlate protons with carbons, clarifying connectivity.

- NOESY : Identifies spatial proximity of protons in rigid frameworks.

- Dynamic NMR : Resolves conformational exchange in dihydroisoquinoline moieties.

For validation, compare with literature data for analogous compounds (e.g., ’s isoindoline-dione derivatives) .

Basic: What safety considerations are critical during handling?

Answer:

- Toxicity screening : Ames test for mutagenicity; LD₅₀ in rodent models.

- Personal protective equipment (PPE) : Gloves, goggles, and fume hoods for volatile solvents.

- Waste disposal : Neutralize acidic/byproduct streams per EPA guidelines.

Refer to ’s pesticide chemical guidelines for handling reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.